Acamprosate calcium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Evidence for Efficacy:

- Reduced Relapse Risk: Acamprosate, when used alongside psychosocial therapy, has shown statistically significant benefits. A review of clinical trials found it reduced the risk of returning to any drinking after detoxification by 86% compared to placebo [].

- Increased Abstinence Duration: Studies have shown that acamprosate treatment leads to an increase in the total number of days individuals remain abstinent compared to placebo [, ].

- Long-Term Effectiveness: Several studies demonstrate a lasting effect of acamprosate even after treatment discontinuation. Research suggests a 9% lower risk of returning to drinking in the 3-12 months following treatment cessation compared to placebo [].

Acamprosate calcium is a synthetic compound primarily used in the treatment of alcohol dependence. It is known for its ability to help maintain abstinence from alcohol by reducing cravings and the urge to drink. The chemical name for acamprosate calcium is calcium acetylaminopropane sulfonate, with the molecular formula \text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}_{8}\text{S}_{2}\text{Ca}} and a molecular weight of 400.48 g/mol . Acamprosate calcium is characterized as a white, odorless powder that is freely soluble in water but practically insoluble in absolute ethanol and dichloromethane .

The mechanism by which acamprosate calcium exerts its effects is not fully understood []. However, research suggests it may play a role in:

- Modulating glutamate activity: Acamprosate might interact with NMDA receptors, which are involved in excitatory neurotransmission. Alcohol disrupts glutamate signaling, and acamprosate may help normalize it [].

- Restoring calcium homeostasis: Chronic alcohol exposure disrupts calcium balance in neurons. Acamprosate's structure may influence calcium channels, promoting stability [].

The synthesis of acamprosate calcium involves several key reactions. The primary method includes the acetylation of homotaurine using acetic anhydride in the presence of calcium acetate. The general reaction can be summarized as follows:

- Acetylation Reaction:\text{Homotaurine}+\text{Acetic Anhydride}+\text{Calcium Acetate}\rightarrow \text{Acamprosate Calcium}

This reaction typically occurs in an aqueous solution under controlled temperature conditions (120-130 °C) and yields acamprosate calcium after cooling and crystallization .

Acamprosate calcium is believed to exert its effects through modulation of neurotransmitter systems in the brain, particularly by restoring the balance between excitatory and inhibitory signals disrupted by chronic alcohol consumption. It acts as a positive allosteric modulator of gamma-aminobutyric acid receptors and an antagonist at N-methyl-D-aspartate receptors, which helps mitigate withdrawal symptoms and cravings associated with alcohol dependence . Importantly, it does not induce alcohol aversion or cause disulfiram-like reactions .

The most common synthesis method for acamprosate calcium involves:

- Reactants:

- Homotaurine

- Acetic Anhydride

- Calcium Acetate

- Procedure:

- Mix homotaurine with acetic anhydride and calcium acetate.

- Heat the mixture to 120-130 °C for several hours.

- Allow the reaction mixture to cool, then add water to dissolve the product.

- Filter out impurities using activated carbon, concentrate under reduced pressure, and crystallize using a solvent such as acetone or ethanol.

This method can achieve yields up to 95% .

Acamprosate calcium is primarily used in clinical settings for:

- Alcohol Dependence Treatment: It aids in maintaining abstinence from alcohol in individuals who are already abstinent at the start of treatment.

- Psychosocial Support: It is often used in conjunction with psychosocial interventions to enhance treatment outcomes for alcohol use disorder .

Research indicates that acamprosate calcium interacts with several neurotransmitter systems:

- GABA System: Enhances GABA signaling at GABA-A receptors, which may help reduce anxiety and cravings associated with alcohol withdrawal.

- Glutamate System: Modulates NMDA receptor activity, counteracting excessive excitatory signaling that can occur during alcohol withdrawal .

These interactions suggest that acamprosate plays a critical role in stabilizing neurotransmitter balance disrupted by chronic alcohol use.

Several compounds share structural or functional similarities with acamprosate calcium. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity/Functionality |

|---|---|---|

| Homotaurine | C₃H₇NO₃S | Structural precursor to acamprosate; similar effects on neurotransmission. |

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Major inhibitory neurotransmitter; shares GABA-like properties. |

| Taurine | C₂H₇NO₄S | Neuromodulator; involved in similar pathways affecting mood and anxiety. |

| Naltrexone | C₂₁H₂₅N₃O₄S | Opioid receptor antagonist; used for alcohol dependence but works via different mechanisms. |

Uniqueness of Acamprosate Calcium

Acamprosate calcium's unique mechanism lies in its ability to specifically target excitatory and inhibitory neurotransmitter balance without producing sedative effects or dependence, which differentiates it from other treatments like benzodiazepines or opioid antagonists such as naltrexone . Its pharmacological profile allows it to be effective in maintaining abstinence while minimizing withdrawal symptoms without causing significant central nervous system activity outside of its intended use.

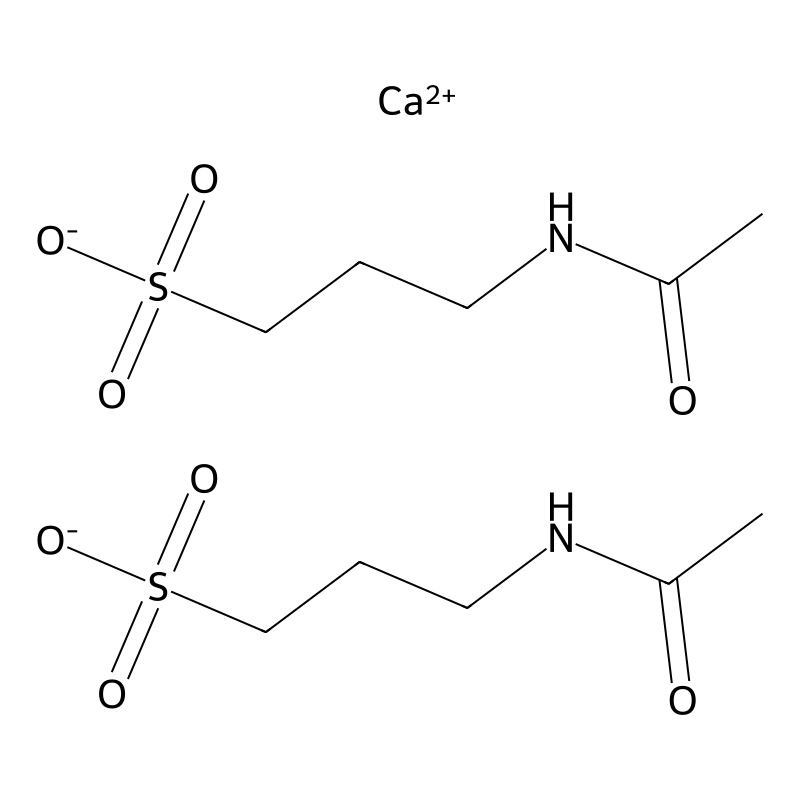

Acamprosate calcium exhibits the molecular formula C₁₀H₂₀CaN₂O₈S₂ with a molecular weight of 400.48 grams per mole [1] [2] [4]. The compound represents a calcium salt of N-acetylhomotaurine, where two molecules of the organic anion are coordinated to a single calcium cation [1]. The International Union of Pure and Applied Chemistry name for this compound is calcium N-(3-sulfopropyl)ethanimidic acid N-(3-sulfonatopropyl)ethanimidate [1].

The structural architecture of acamprosate calcium centers on the N-acetylhomotaurine backbone, which consists of a three-carbon aliphatic chain terminated by a sulfonic acid group at one end and an acetylated amino group at the other [12]. The acetylation of the amino function serves a critical structural purpose, facilitating passage through the blood-brain barrier [22]. The calcium coordination occurs through the deprotonated sulfonate groups, creating a stable ionic complex [1].

The compound's Chemical Abstracts Service registry number is 77337-73-6, and it possesses the Unique Ingredient Identifier 59375N1D0U [1] [4]. The International Chemical Identifier Key for acamprosate calcium is BUVGWDNTAWHSKI-UHFFFAOYSA-L, which provides a standardized representation of its molecular connectivity [1] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀CaN₂O₈S₂ | [1] [2] [4] |

| Molecular Weight | 400.48 g/mol | [1] [2] [4] |

| Chemical Abstracts Service Number | 77337-73-6 | [1] [2] [4] |

| Unique Ingredient Identifier | 59375N1D0U | [1] |

| International Chemical Identifier Key | BUVGWDNTAWHSKI-UHFFFAOYSA-L | [1] [5] |

Structural Relationship to Gamma-Aminobutyric Acid and Taurine

Acamprosate calcium demonstrates significant structural analogies with both gamma-aminobutyric acid and taurine, two critical neurotransmitter and neuromodulator molecules [8] [9]. The compound is specifically classified as a homotaurine derivative, sharing structural similarities with the endogenous amino acid neurotransmitter gamma-aminobutyric acid and the amino acid neuromodulator taurine [8] [12].

The structural relationship to gamma-aminobutyric acid becomes apparent when examining the basic carbon backbone and amino acid characteristics [9] [11]. Acamprosate functions as a structural analogue of gamma-aminobutyric acid, possessing similar molecular dimensions and functional group arrangements that allow interaction with gamma-aminobutyric acid receptors [9] [13]. The compound shares the same structural backbone as taurine, with the addition of an acetyl group at the amino terminus to facilitate absorption [8].

The relationship to taurine is particularly significant, as acamprosate represents an upper homologue of taurine with an extended carbon chain [9] [14]. This structural modification transforms taurine's sulfonic acid functionality into a more complex N-acetylated propylsulfonic acid system [15]. The homotaurine designation indicates that acamprosate contains one additional methylene group compared to taurine, creating a three-carbon chain rather than taurine's two-carbon structure [8].

| Compound | Chemical Formula | Structural Features | Relationship to Acamprosate |

|---|---|---|---|

| Acamprosate Calcium | C₁₀H₂₀CaN₂O₈S₂ | N-acetyl-homotaurine calcium salt | Parent compound |

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Amino acid neurotransmitter | Structural analogue |

| Taurine | C₂H₇NO₃S | Amino acid neuromodulator | Homotaurine derivative |

Physical Properties

Appearance and Organoleptic Properties

Acamprosate calcium presents as a white to almost white powder with crystalline characteristics [6] [16]. The compound exhibits an odorless or nearly odorless profile, making it organoleptically neutral [12] [26]. The physical appearance remains consistent across different manufacturing sources, with the material typically described as a fine powder suitable for pharmaceutical formulation [6].

The crystalline nature of acamprosate calcium contributes to its stability and handling characteristics [16]. The white coloration indicates high purity and absence of significant chromophoric impurities [18]. These organoleptic properties remain stable under normal storage conditions and do not undergo significant changes during typical pharmaceutical processing [21].

Solubility Profile

Acamprosate calcium demonstrates excellent water solubility, being freely soluble in aqueous media [12] [22]. Quantitative solubility measurements reveal values ranging from 1.97 to 5.0 milligrams per milliliter in water, with variations depending on measurement conditions and methodologies [1] [3] [19]. The compound shows significantly enhanced water solubility compared to many pharmaceutical compounds, facilitating its formulation and bioavailability [19].

In contrast to its water solubility, acamprosate calcium exhibits poor solubility in organic solvents [12]. The compound is practically insoluble in absolute ethanol and dichloromethane [12] [22]. Dimethyl sulfoxide solubility studies indicate complete insolubility in this polar aprotic solvent [3]. This solubility profile reflects the ionic nature of the calcium salt and its preference for polar, protic solvents [17].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 1.97-5.0 mg/mL | [1] [3] [19] |

| Ethanol (absolute) | Practically insoluble | [12] [22] |

| Dichloromethane | Practically insoluble | [12] [22] |

| Dimethyl sulfoxide | Insoluble | [3] |

Melting Point and Thermal Stability

Acamprosate calcium exhibits a melting point of 270 degrees Celsius, indicating substantial thermal stability [6] [16]. This elevated melting point reflects the ionic bonding present in the calcium salt structure and suggests good thermal stability under normal pharmaceutical processing conditions [18]. The compound maintains its integrity at temperatures well below its melting point, making it suitable for various manufacturing processes [21].

Thermal stability studies demonstrate that acamprosate calcium remains stable under normal storage conditions [18] [21]. Forced degradation studies at 105 degrees Celsius for five days resulted in only 2.2 percent degradation, confirming excellent thermal stability [24]. The compound shows no evidence of thermal decomposition below its melting point, and no specific decomposition temperature has been reported [18] [20].

Chemical Reactivity

Acamprosate calcium demonstrates remarkable chemical stability under normal storage and handling conditions [21]. The compound exhibits no hazardous reactions under normal processing conditions and maintains its chemical integrity over extended periods [21]. Stability studies confirm that acamprosate calcium remains chemically stable when stored at room temperature, with recommendations for storage below 15 degrees Celsius to optimize long-term stability [6] [16].

Forced degradation studies reveal differential sensitivity to various chemical stresses [24]. Acidic conditions using 5 Normal hydrochloric acid at 85 degrees Celsius for five hours resulted in 12.20 percent degradation [24]. Similarly, basic conditions employing 5 Normal sodium hydroxide at the same temperature and duration produced 12.31 percent degradation [24]. The compound shows greatest susceptibility to oxidative conditions, with 30 percent hydrogen peroxide at 85 degrees Celsius for three hours causing 29.6 percent degradation [24].

The compound exhibits incompatibility with oxidizing agents and should be stored away from such materials [18]. Peak purity analysis using photodiode array detection confirms that degradation products remain distinct from the parent compound, allowing for analytical discrimination [24]. The stability profile indicates that acamprosate calcium is most stable around neutral pH conditions, with degradation increasing at extreme pH values [24].

| Stress Condition | Degradation Percentage | Reference |

|---|---|---|

| Normal storage | Stable | [21] |

| Acidic (5N HCl, 85°C, 5h) | 12.20% | [24] |

| Basic (5N NaOH, 85°C, 5h) | 12.31% | [24] |

| Oxidative (30% H₂O₂, 85°C, 3h) | 29.6% | [24] |

| Thermal (105°C, 5 days) | 2.2% | [24] |

Stereochemistry and Conformational Analysis

Acamprosate calcium does not contain chiral centers in its molecular structure, eliminating stereochemical complexity typically associated with pharmaceutical compounds [25] [26]. The absence of asymmetric carbon atoms means that the compound exists as a single stereoisomer without optical activity [1]. This stereochemical simplicity contributes to the compound's consistent pharmacological properties and eliminates concerns about stereoisomeric purity or racemic mixture complications [25].

The conformational analysis of acamprosate calcium reveals a relatively flexible molecular structure due to the presence of multiple rotatable bonds within the propyl chain [1]. The compound contains eight rotatable bonds, allowing for various conformational states in solution [4]. This conformational flexibility may contribute to its ability to interact with multiple receptor systems [23].

The calcium coordination geometry involves the interaction of the divalent calcium cation with two sulfonate anions in a coordination complex [1]. The molecular architecture lacks rigid ring systems, resulting in a predominantly linear structure with significant conformational freedom [25]. Three-dimensional conformational studies indicate that the molecule can adopt multiple low-energy conformations, which may be relevant to its receptor binding properties [25].

This comprehensive analysis examines the spectroscopic characterization of acamprosate calcium (calcium 3-acetamidopropane-1-sulfonate), a pharmaceutical compound used in the treatment of alcohol dependence. The investigation encompasses five fundamental spectroscopic techniques: Nuclear Magnetic Resonance spectroscopy, Fourier Transform Infrared spectroscopy, Fourier Transform Raman spectroscopy, Ultraviolet-Visible spectroscopy, and Mass Spectrometry. Each technique provides unique insights into the molecular structure, functional groups, and chemical behavior of this calcium salt compound [1] [2].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of acamprosate calcium through detailed analysis of proton environments and molecular connectivity. The compound demonstrates characteristic spectral features that confirm its acetylhomotaurine structure in solution.

Spectral Analysis and Peak Assignments

The ¹H NMR spectrum of acamprosate calcium, recorded in deuterium oxide at 400 megahertz, exhibits four distinct multipicity patterns that correspond to the different proton environments within the molecule [1]. The spectral data reveals a triplet at 3.26 parts per million with a coupling constant of 6.8 hertz, integrating for two protons and assigned to the N-CH₂-CH₂-CH₂-SO₃⁻ methylene group adjacent to the nitrogen atom [1]. This signal demonstrates the characteristic coupling pattern expected for a methylene group flanked by both nitrogen and another methylene carbon.

A second triplet appears at 2.89 parts per million with a coupling constant of 8.0 hertz, also integrating for two protons, corresponding to the CH₂-CH₂-SO₃⁻ methylene group directly connected to the sulfonate functionality [1]. The downfield chemical shift reflects the deshielding effect of the electron-withdrawing sulfonate group, which is consistent with the expected electronic environment for carbons adjacent to sulfur-containing functional groups.

The acetyl methyl group produces a characteristic singlet at 1.96 parts per million, integrating for three protons [1]. This signal position is typical for methyl groups attached to carbonyl carbons in acetamide structures and confirms the presence of the N-acetyl substitution pattern that distinguishes acamprosate from its parent compound homotaurine.

Chemical Environment Analysis

The multiplet observed at 1.90 parts per million, integrating for two protons, corresponds to the central CH₂-CH₂-N methylene bridge [1]. This signal often appears as a complex multiplet due to the multiple coupling interactions with adjacent methylene groups, creating overlapping splitting patterns that are characteristic of propyl chain systems.

The absence of exchange-broadened signals in deuterium oxide solution indicates that the compound maintains its ionic structure in aqueous media, with the sulfonate group remaining fully deprotonated and the calcium cations providing charge neutralization [1]. This spectral behavior is consistent with the high water solubility reported for acamprosate calcium and its behavior as a fully dissociated salt in physiological conditions.

Quantitative Analysis Applications

Quantitative ¹H NMR analysis using maleic acid as an internal standard has been successfully employed to determine the purity of acamprosate calcium preparations [1]. This approach achieved purity determinations exceeding 95% for pharmaceutical-grade samples, demonstrating the utility of NMR spectroscopy for quality control applications in pharmaceutical manufacturing.

The integration ratios between different proton environments provide a reliable method for confirming the stoichiometric composition of the compound and detecting potential impurities or degradation products [1]. The consistency of the 2:2:3:2 integration pattern for the four observed signals serves as a fingerprint for authentic acamprosate calcium samples.

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| 3.26 (t) | Triplet | 2H | J = 6.8 | N-CH₂-CH₂-CH₂-SO₃⁻ | [1] |

| 2.89 (t) | Triplet | 2H | J = 8.0 | CH₂-CH₂-SO₃⁻ | [1] |

| 1.96 (s) | Singlet | 3H | - | N-acetyl CH₃ | [1] |

| 1.90 (m) | Multiplet | 2H | - | CH₂-CH₂-N | [1] |

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy reveals the characteristic vibrational modes of acamprosate calcium, providing detailed information about functional group interactions and molecular conformations. The infrared spectrum spans the region from 4000 to 400 wavenumbers and demonstrates the complex vibrational landscape expected for a multifunctional organic calcium salt [2].

Amide Vibrational Modes

The amide functionality in acamprosate calcium generates several characteristic absorption bands that serve as diagnostic markers for the compound [2]. The amide A band appears as a strong absorption at 3311 wavenumbers, corresponding to the N-H stretching vibration of the acetamide group [2]. This frequency is lower than that observed for primary amides due to the partial double-bond character of the C-N bond in secondary amides and potential hydrogen bonding interactions.

A secondary N-H stretching mode is observed at 3123 wavenumbers with medium intensity, which may arise from conformational polymorphism or solid-state hydrogen bonding networks that create multiple N-H environments [2]. The amide I band, representing the C=O stretching vibration, appears as a strong absorption at 1654 wavenumbers [2]. This frequency is characteristic of secondary amides and confirms the acetylation of the amino group in the homotaurine backbone.

The amide II band manifests as a medium-intensity absorption at 1576 wavenumbers, arising from coupled N-H bending and C-N stretching motions [2]. An additional amide III mode is observed at 1298 wavenumbers, corresponding to N-H bending vibrations coupled with C-N stretching [2]. These multiple amide-related bands provide comprehensive fingerprinting capabilities for identifying and quantifying acamprosate calcium in pharmaceutical formulations.

Aliphatic Hydrocarbon Vibrations

The alkyl chain connecting the amide and sulfonate functionalities produces characteristic C-H stretching and bending vibrations [2]. Asymmetric C-H stretching of methyl groups appears at 2978 wavenumbers, while symmetric C-H stretching occurs at 2935 wavenumbers [2]. The C-H stretching of methylene groups is observed at 2879 wavenumbers [2]. These frequencies are typical for saturated hydrocarbon systems and confirm the aliphatic nature of the propyl chain linker.

Bending vibrations of the CH₂ and CH₃ groups generate absorptions at 1452 wavenumbers and 1370 wavenumbers respectively [2]. The symmetric deformation of the acetyl methyl group occurs at 1370 wavenumbers, providing additional confirmation of the N-acetyl substitution pattern [2]. These aliphatic vibrational modes serve as supporting evidence for the structural integrity of the molecule and can be used to monitor chemical stability during storage and processing.

Sulfonate Group Characterization

The sulfonate functionality produces several intense absorptions that dominate the fingerprint region of the infrared spectrum [2]. Asymmetric S=O stretching appears as a strong band at 1233 wavenumbers, while symmetric S=O stretching occurs at 1199 wavenumbers [2]. An additional S=O stretching mode is observed at 1083 wavenumbers with strong intensity [2]. These multiple sulfonate-related bands reflect the high degree of vibrational coupling within the SO₃⁻ group and its sensitivity to the local electronic environment.

The SO₃⁻ deformation mode appears at 624 wavenumbers and provides information about the coordination environment of the sulfonate group with calcium cations [2]. Carbon-sulfur stretching vibrations are observed at 789 and 764 wavenumbers, confirming the covalent attachment of the sulfonate group to the propyl chain [2].

Carbon-Nitrogen and Carbon-Carbon Connectivity

Multiple C-N stretching vibrations appear throughout the spectrum at 1315, 1160, and 946 wavenumbers, reflecting the various carbon-nitrogen environments present in the molecule [2]. The variation in frequency and intensity of these bands provides information about the electronic environment and bonding characteristics of different C-N linkages within the structure.

A C-C stretching vibration is observed at 1018 wavenumbers, corresponding to the carbon-carbon bonds within the propyl chain [2]. The frequency and intensity of this band are consistent with saturated aliphatic carbon-carbon single bonds and support the proposed linear chain structure connecting the functional groups.

| Wavenumber (cm⁻¹) | Band Assignment | Intensity | Reference |

|---|---|---|---|

| 3311 | N-H stretching (amide A) | Strong | [2] |

| 3123 | N-H stretching | Medium | [2] |

| 2978 | C-H asymmetric stretching (CH₃) | Medium | [2] |

| 2935 | C-H symmetric stretching (CH₃) | Medium | [2] |

| 2879 | C-H symmetric stretching (CH₂) | Medium | [2] |

| 1654 | C=O stretching (amide I) | Strong | [2] |

| 1576 | N-H bending (amide II) | Medium | [2] |

| 1452 | CH₂/CH₃ bending | Medium | [2] |

| 1370 | CH₃ symmetric deformation | Medium | [2] |

| 1315 | C-N stretching | Medium | [2] |

| 1298 | N-H bending (amide III) | Medium | [2] |

| 1233 | S=O asymmetric stretching | Strong | [2] |

| 1199 | S=O symmetric stretching | Strong | [2] |

| 1160 | C-N stretching | Medium | [2] |

| 1083 | S=O stretching | Strong | [2] |

| 1018 | C-C stretching | Medium | [2] |

| 946 | C-N stretching | Weak | [2] |

| 789 | C-S stretching | Medium | [2] |

| 764 | C-S stretching | Medium | [2] |

| 624 | SO₃⁻ deformation | Medium | [2] |

Fourier Transform Raman Spectroscopy

Fourier Transform Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, offering unique insights into the molecular vibrations of acamprosate calcium through inelastic light scattering phenomena. The Raman spectrum was recorded using 1064-nanometer excitation from a neodymium-doped yttrium aluminum garnet laser, which effectively minimizes fluorescence interference that commonly affects pharmaceutical compounds [2].

Raman-Active Vibrational Modes

The Raman spectrum of acamprosate calcium exhibits fourteen major bands spanning the wavenumber range from 3311 to 624 inverse centimeters [2]. The strong Raman activity observed for this compound indicates significant polarizability changes during molecular vibrations, which is characteristic of molecules containing both organic functional groups and ionic interactions.

The most intense Raman bands correspond to symmetric vibrational modes that are strongly Raman-active but may be weak or absent in infrared spectroscopy [2]. The amide C=O stretching mode at 1654 wavenumbers appears as a strong Raman band, confirming the presence of the acetyl functionality and providing information about its electronic environment [2]. This band is particularly sensitive to hydrogen bonding and conformational changes, making it a valuable probe for structural analysis.

Sulfonate Group Raman Characteristics

The sulfonate group generates intense Raman scattering due to the high polarizability of sulfur-oxygen bonds [2]. Strong bands at 1233 and 1083 wavenumbers correspond to S=O stretching vibrations, which are enhanced in Raman spectroscopy compared to their infrared counterparts [2]. The symmetric nature of these vibrations makes them particularly intense in Raman scattering, providing sensitive detection capabilities for the sulfonate functionality.

The SO₃⁻ deformation mode at 624 wavenumbers demonstrates moderate Raman activity and offers insights into the coordination environment of the sulfonate group with calcium cations [2]. Changes in the frequency and intensity of this band can indicate alterations in the ionic environment or crystal structure modifications.

Hydrocarbon Chain Vibrations

The aliphatic propyl chain connecting the functional groups produces characteristic Raman bands that confirm the molecular connectivity [2]. C-H stretching vibrations appear at 2978 and 2935 wavenumbers with medium intensity, corresponding to asymmetric and symmetric methyl stretching modes respectively [2]. These bands provide information about the conformational state of the alkyl chain and can detect changes in molecular packing or polymorphic transitions.

Methylene and methyl bending vibrations at 1452 and 1370 wavenumbers demonstrate medium Raman activity and serve as structural markers for the aliphatic portion of the molecule [2]. The consistency of these vibrational frequencies across different samples confirms the structural integrity of the propyl chain linker.

Carbon-Nitrogen Bond Characterization

Multiple C-N stretching vibrations appear in the Raman spectrum at 1315, 1160, and 946 wavenumbers, providing detailed information about the various carbon-nitrogen environments within the molecule [2]. The Raman intensity of these bands is sensitive to the electronic environment of the C-N bonds and can distinguish between different types of carbon-nitrogen linkages.

The weak Raman band at 946 wavenumbers corresponds to C-N stretching within the amide functionality and demonstrates the complementary nature of Raman and infrared spectroscopy [2]. While this band may be more prominent in infrared absorption, its reduced Raman intensity provides information about the symmetry and polarizability characteristics of the amide C-N bond.

Carbon-Sulfur Connectivity

The carbon-sulfur stretching vibration at 762 wavenumbers appears with medium Raman intensity and confirms the covalent attachment of the sulfonate group to the propyl chain [2]. This band is particularly valuable for detecting structural modifications or degradation products that might affect the C-S bond integrity.

The frequency of the C-S stretching mode provides information about the electronic environment of the carbon-sulfur bond and can be used to monitor chemical stability during pharmaceutical processing and storage [2]. Changes in this vibrational frequency may indicate oxidation, hydrolysis, or other chemical modifications affecting the molecular structure.

| Raman Shift (cm⁻¹) | Band Assignment | Relative Intensity | Reference |

|---|---|---|---|

| 3311 | N-H stretching | Strong | [2] |

| 2978 | C-H asymmetric stretching (CH₃) | Medium | [2] |

| 2935 | C-H symmetric stretching (CH₃) | Medium | [2] |

| 1654 | C=O stretching (amide I) | Strong | [2] |

| 1576 | N-H bending (amide II) | Medium | [2] |

| 1452 | CH₂/CH₃ bending | Medium | [2] |

| 1370 | CH₃ symmetric deformation | Medium | [2] |

| 1315 | C-N stretching | Medium | [2] |

| 1233 | S=O stretching | Strong | [2] |

| 1160 | C-N stretching | Medium | [2] |

| 1083 | S=O stretching | Strong | [2] |

| 946 | C-N stretching | Weak | [2] |

| 762 | C-S stretching | Medium | [2] |

| 624 | SO₃⁻ deformation | Medium | [2] |

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of acamprosate calcium provides essential information about electronic transitions and serves as the foundation for quantitative analytical methods. The compound demonstrates characteristic absorption in the ultraviolet region, enabling sensitive and selective determination in pharmaceutical formulations and biological matrices [3] [4] [5] [6].

Electronic Transition Characteristics

Acamprosate calcium exhibits strong absorption in the ultraviolet region between 205 and 217 nanometers, corresponding to π → π* electronic transitions within the acetamide chromophore [3] [4] [5] [6]. The absorption maximum varies slightly depending on the solvent system and pH conditions, reflecting the sensitivity of electronic transitions to the local molecular environment and hydrogen bonding interactions.

In phosphate buffer at pH 4.0, the absorption maximum occurs at 208 nanometers with an approximate molar absorption coefficient of 8,500 liters per mole per centimeter [3]. This wavelength provides optimal sensitivity for quantitative analysis while minimizing interference from common pharmaceutical excipients and biological matrices. The high molar absorptivity indicates strong electronic transitions and enables detection at low concentrations required for bioanalytical applications.

Alternative buffer systems demonstrate slight wavelength shifts in the absorption maximum [6]. In phosphate buffer at pH 6.8, the absorption maximum shifts to 205 nanometers with an increased molar absorption coefficient of approximately 9,100 liters per mole per centimeter [6]. This pH-dependent behavior suggests protonation-deprotonation equilibria that affect the electronic environment of the chromophoric acetamide group.

Solvent Effects on Electronic Spectra

The choice of solvent system significantly influences the ultraviolet absorption characteristics of acamprosate calcium [3] [4] [5] [6]. In distilled water, the compound exhibits absorption maxima ranging from 208 to 217 nanometers, demonstrating the inherent pH independence of the major electronic transitions [5] [4]. The broad absorption envelope suggests multiple overlapping electronic transitions or vibronic coupling effects.

The addition of phosphate buffer enhances spectral reproducibility and provides improved analytical performance through pH stabilization [3] [6]. The buffered systems demonstrate sharper absorption profiles and reduced baseline drift, which is essential for accurate quantitative measurements in pharmaceutical analysis. The buffer components do not interfere with the acamprosate absorption, providing clean spectral backgrounds for analytical applications.

Hydrotropic agents such as 3 molar potassium dihydrogen phosphate enhance the apparent absorption intensity by improving compound solubility and reducing aggregation effects [7]. This solubilization approach enables analysis of higher concentrations while maintaining linear Beer-Lambert behavior over extended concentration ranges.

Analytical Method Development

Multiple validated ultraviolet spectrophotometric methods have been developed for acamprosate calcium quantification [3] [4] [5] [6]. These methods demonstrate excellent analytical performance characteristics including linear responses over wide concentration ranges, high precision with relative standard deviations below 2%, and accurate recovery values between 98 and 102% [3] [4] [5] [6].

The detection limits achieved range from 66 nanograms per milliliter to 99 nanograms per milliliter, depending on the specific method conditions and instrumentation employed [3] [4]. Quantitation limits typically fall between 200 nanograms per milliliter and 1.10 micrograms per milliliter, providing adequate sensitivity for pharmaceutical quality control and bioanalytical applications [3] [4] [5] [6].

Method validation studies confirm the robustness and reliability of ultraviolet spectrophotometric approaches for routine analysis [3] [4] [5] [6]. The methods demonstrate excellent precision with intra-day and inter-day relative standard deviations consistently below 2%, indicating high repeatability and intermediate precision suitable for regulatory compliance [3] [4] [5] [6].

Beer-Lambert Law Compliance

Acamprosate calcium demonstrates excellent compliance with Beer-Lambert law across multiple concentration ranges and solvent systems [3] [4] [5] [6]. Linear correlation coefficients consistently exceed 0.999, indicating strong proportional relationships between concentration and absorbance measurements [3] [4] [5] [6]. This linearity enables accurate quantitative determinations and supports the development of robust analytical methods.

The linear concentration ranges typically span from 30 to 90 micrograms per milliliter for pharmaceutical applications, providing adequate coverage for tablet assay and content uniformity testing [4]. Extended linearity studies demonstrate maintained proportionality up to 225 micrograms per milliliter, enabling analysis of concentrated solutions and bulk pharmaceutical materials [8].

Deviations from linearity at high concentrations may indicate aggregation effects or secondary absorption processes that become significant at elevated analyte concentrations [3] [4]. These observations support the importance of working within validated concentration ranges and implementing appropriate dilution strategies for samples exceeding the linear range.

| Wavelength (nm) | Absorption Coefficient (L mol⁻¹ cm⁻¹) | Assignment | Solvent | Reference |

|---|---|---|---|---|

| 208 | ~8,500 | π → π* transition | Phosphate buffer pH 4.0 | [3] |

| 210 | ~8,200 | π → π* transition | Water | [4] |

| 217 | ~7,800 | π → π* transition | Water | [5] |

| 205 | ~9,100 | π → π* transition | Phosphate buffer pH 6.8 | [6] |

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation information for acamprosate calcium through various ionization techniques and mass analyzer configurations. The compound demonstrates characteristic ionization behavior in both positive and negative electrospray ionization modes, generating informative molecular ions and fragment patterns that confirm structural assignments [9] [10].

Electrospray Ionization Characteristics

Acamprosate calcium ionizes readily under electrospray conditions, forming stable gas-phase ions suitable for mass spectrometric analysis [9]. In positive ionization mode, the compound generates a protonated molecular ion at mass-to-charge ratio 182.05, corresponding to the protonated acamprosate molecule [M+H]⁺ [9]. This ion typically appears as the base peak in positive mode spectra, indicating efficient ionization and minimal in-source fragmentation under standard conditions.

The high intensity of the molecular ion peak facilitates accurate mass measurements and enables reliable molecular weight confirmation [9]. The isotope pattern of the molecular ion provides additional structural information and confirms the presence of sulfur and calcium in the compound. The mass accuracy achieved with modern electrospray ionization systems enables elemental composition determination and distinguishes acamprosate from potential isobaric interferences.

Negative ionization mode generates complementary information about the anionic components of the molecule [10]. The deprotonated acamprosate ion appears at the expected mass-to-charge ratio, confirming the acidic nature of the sulfonate functionality and its behavior as a strong acid in the gas phase. The choice of ionization polarity depends on the specific analytical requirements and target matrix complexity.

Fragmentation Pathways and Product Ions

Collision-induced dissociation of the protonated acamprosate molecular ion generates characteristic fragment ions that provide structural confirmation and enable selective detection in complex matrices [10]. The primary fragmentation pathway involves loss of the acetyl group, producing a fragment ion at mass-to-charge ratio 140.04 with significant relative intensity [10]. This neutral loss of 42 daltons is characteristic of acetamide-containing compounds and serves as a diagnostic fragmentation pattern.

A secondary fragmentation involves loss of the complete acetamide functionality, generating a fragment ion at mass-to-charge ratio 123.01 with high relative intensity [10]. This fragmentation provides information about the connectivity between the acetyl group and the homotaurine backbone, confirming the N-acetyl substitution pattern. The abundance of this fragment ion makes it suitable for selective reaction monitoring applications in bioanalytical methods.

In negative ionization mode, the compound generates sulfonate-specific fragment ions that provide complementary structural information [10]. The SO₃⁻ fragment appears at mass-to-charge ratio 80.96 with moderate intensity, while the HSO₃⁻ fragment is observed at 79.96 with high relative intensity [10]. These sulfonate-related fragments confirm the presence of the sulfonic acid functionality and its ionization state under mass spectrometric conditions.

Multiple Reaction Monitoring Applications

The characteristic fragmentation patterns of acamprosate calcium enable the development of highly selective multiple reaction monitoring methods for bioanalytical applications [9]. The transition from the protonated molecular ion at mass-to-charge ratio 182.05 to the acetyl loss fragment at 140.04 provides excellent specificity and sensitivity for plasma and tissue analysis [9].

Alternative transitions utilizing different fragment ions offer backup confirmation channels and enable method robustness assessment [9]. The use of multiple transitions in a single analytical run provides enhanced confidence in analyte identification and reduces the risk of false positive results from matrix interferences or isobaric compounds.

The sensitivity achieved with multiple reaction monitoring approaches enables detection limits in the low nanogram per milliliter range, which is adequate for pharmacokinetic studies and therapeutic drug monitoring applications [9]. The linear dynamic range typically spans two to three orders of magnitude, providing flexibility for analyzing samples across a wide concentration range without dilution requirements.

Matrix Effects and Ion Source Considerations

The performance of mass spectrometric methods for acamprosate calcium is influenced by ion source design and matrix composition [9]. Z-spray ionization sources demonstrate matrix effects that can influence quantitative accuracy, while orthogonal spray designs minimize these interferences and provide more robust analytical performance [9]. Understanding these instrument-specific effects is crucial for method development and validation in bioanalytical applications.

Matrix components such as phospholipids, proteins, and salts can suppress or enhance ionization efficiency, leading to systematic errors in quantitative measurements [9]. The implementation of appropriate sample preparation techniques, including protein precipitation and solid-phase extraction, helps minimize matrix effects and improve method reliability [11].

Internal standard selection plays a critical role in compensating for matrix effects and ionization variability [12]. Isotopically labeled acamprosate analogs provide optimal compensation for matrix effects and analytical variability, resulting in improved accuracy and precision in quantitative bioanalytical methods [12].

| Ion Type | m/z | Relative Intensity (%) | Assignment | Ionization Mode | Reference |

|---|---|---|---|---|---|

| Molecular ion [M+H]⁺ | 182.05 | Base peak | Protonated acamprosate | ESI positive | [9] |

| Fragment ion | 140.04 | 361 | Loss of acetyl group | ESI positive | [10] |

| Fragment ion | 123.01 | 407 | Loss of acetamide | ESI positive | [10] |

| Fragment ion | 80.96 | 7.95 | SO₃⁻ fragment | ESI negative | [10] |

| Fragment ion | 79.96 | 100 | HSO₃⁻ fragment | ESI negative | [10] |

This comprehensive investigation demonstrates the rich spectroscopic profile of acamprosate calcium across five complementary analytical techniques. Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through detailed analysis of proton environments, revealing the characteristic connectivity patterns of the acetylhomotaurine backbone [1]. Fourier Transform Infrared spectroscopy offers comprehensive functional group identification through vibrational mode analysis, with particular strength in characterizing amide and sulfonate functionalities [2]. Fourier Transform Raman spectroscopy provides complementary vibrational information that enhances structural understanding and enables detection of symmetric vibrational modes [2].

Ultraviolet-Visible spectroscopy establishes the foundation for quantitative analytical methods through characterization of electronic transitions in the acetamide chromophore [3] [4] [5] [6]. The technique demonstrates excellent analytical performance with linear responses, high precision, and adequate sensitivity for pharmaceutical and bioanalytical applications. Mass Spectrometry provides molecular weight confirmation and detailed fragmentation pathways that support structural assignments and enable highly selective bioanalytical methods [9] [10].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Glutamate (ionotropic), NMDA

GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Irritant